1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C10H9N3S and its molecular weight is 203.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Pyrazoles
are a class of compounds that have been found to exhibit a wide range of biological activities . They are often used in the development of new drugs .
Thiophenes
, on the other hand, are sulfur-containing heterocyclic compounds that have been shown to have various properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors , organic field-effect transistors , and in the fabrication of organic light-emitting diodes . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound can bind to various proteins, altering their conformation and activity, which can influence cellular processes.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors such as nuclear factor kappa B, leading to changes in the expression of genes involved in inflammation and immune responses. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of enzymes . This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. This compound can also modulate the activity of signaling proteins, such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. The extent of these effects can diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the adverse effects become more pronounced, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux of this compound can influence the levels of other metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . This compound can interact with transporters and binding proteins, facilitating its uptake and distribution. Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.
Properties
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-2-13-8(7-11)6-9(12-13)10-4-3-5-14-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYNJKPYUYETAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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